Cas no 2104147-59-1 ((1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol)

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1147470
- 2104147-59-1
- (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
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- インチ: 1S/C5H8ClN3O/c6-5(1-2-5)4(10)3-8-9-7/h4,10H,1-3H2/t4-/m1/s1
- InChIKey: RHQYZMZPGFTZIL-SCSAIBSYSA-N
- SMILES: ClC1([C@@H](CN=[N+]=[N-])O)CC1
計算された属性
- 精确分子量: 161.0355896g/mol
- 同位素质量: 161.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.6Ų
- XLogP3: 1.5
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147470-5g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 5g |
$3065.0 | 2023-10-25 | |
Enamine | EN300-1147470-1g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 1g |
$1057.0 | 2023-10-25 | |
Enamine | EN300-1147470-1.0g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1147470-0.25g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
Enamine | EN300-1147470-10.0g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1147470-0.5g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1147470-2.5g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1147470-0.05g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1147470-0.1g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1147470-5.0g |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol |
2104147-59-1 | 5g |
$4184.0 | 2023-06-09 |
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-olに関する追加情報
Comprehensive Overview of (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1)
The compound (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1) is a chiral azido alcohol derivative with significant potential in pharmaceutical research and organic synthesis. Its unique structure, featuring a chlorocyclopropyl group and an azido functionality, makes it a valuable intermediate for the development of bioactive molecules. Researchers are increasingly interested in this compound due to its applicability in click chemistry and drug discovery, aligning with the growing demand for efficient synthetic methodologies.
In recent years, the scientific community has focused on chiral building blocks like (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol to streamline the synthesis of complex molecules. Its stereoselective properties are particularly appealing for designing enantiomerically pure compounds, a critical aspect in modern medicinal chemistry. The compound’s CAS No. 2104147-59-1 is frequently searched in databases, reflecting its relevance in high-throughput screening and bioconjugation applications.
One of the trending topics in organic chemistry is the use of azido compounds for bioorthogonal reactions, which enable labeling and tracking of biomolecules without interfering with biological processes. (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol fits into this niche, as its azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is leveraged in proteomics and chemical biology, addressing common user queries about non-invasive labeling techniques.
The chlorocyclopropyl moiety in (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol also contributes to its versatility. Cyclopropyl rings are known to enhance metabolic stability and binding affinity in drug candidates, making this compound a hotspot for fragment-based drug design. Searches for cyclopropyl-containing intermediates often lead to discussions about 2104147-59-1, as it exemplifies how small structural modifications can impact pharmacokinetic properties.
From a synthetic chemistry perspective, the preparation of (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol involves stereocontrolled reactions, a topic of high interest in academic and industrial labs. Optimizing its synthesis aligns with the broader goal of green chemistry, as researchers seek atom-efficient and catalytic methods to reduce waste. This resonates with frequent searches for sustainable synthetic routes and chiral auxiliaries.
In summary, (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1) is a multifaceted compound bridging chemical biology, drug development, and methodology innovation. Its alignment with trending topics like click chemistry and chiral synthesis ensures its continued relevance in scientific literature and patent applications. For researchers exploring azido-functionalized intermediates or cyclopropyl derivatives, this compound offers a promising avenue for discovery.
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